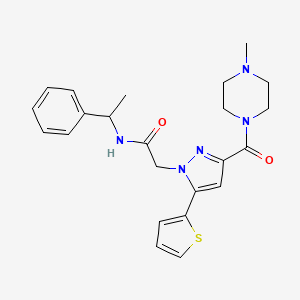

![molecular formula C15H11FN2OS2 B2805487 2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide CAS No. 312510-91-1](/img/structure/B2805487.png)

2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

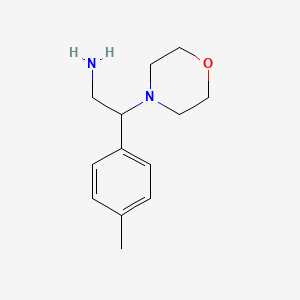

“2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide” is a chemical compound with the molecular formula C15H11FN2OS2 . It has an average mass of 318.389 Da and a monoisotopic mass of 318.029694 Da .

Synthesis Analysis

The synthesis of this compound has been achieved through the N-acylation of 3-amino-5-methylsulfanyl-1H-1,2,4-triazole with 2-fluorobenzoyl chloride . This heterocyclic amide was used as a strategic intermediate for the preparation of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray structural and theoretical studies . Theoretical studies of the prototropy process and the Fries rearrangement were carried out by density functional theory (DFT) calculations .Chemical Reactions Analysis

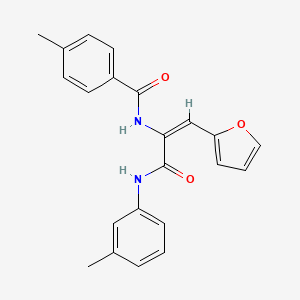

The compound undergoes a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions . Theoretical studies of the prototropy process and the Fries rearrangement were carried out by DFT calculations .Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

One study details a catalyst- and solvent-free synthesis of related benzothiazole compounds, highlighting an efficient approach for regioselective synthesis using microwave-assisted Fries rearrangement. This process involves the transformation of heterocyclic amides into strategic intermediates for further chemical modifications, supported by theoretical studies using density functional theory (DFT) calculations. This synthesis route is noteworthy for its environmental friendliness and potential in creating compounds with various applications, including medicinal chemistry and materials science (Moreno-Fuquen et al., 2019).

Biological and Pharmacological Screening

Several derivatives of benzothiazoles, including those with fluoro substituents, have been synthesized and screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The identity of these compounds was confirmed through spectral data, and their biological activities were evaluated, revealing their potential as therapeutic agents (Patel et al., 2009).

Antimicrobial Activity

Research on novel 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene thiazolidin-4-one compounds has shown promising antimicrobial activity. This study underscores the therapeutic potential of fluorobenzothiazole derivatives, supporting their development as potent biodynamic agents against various microbial strains (Jagtap et al., 2010).

Synthesis and Characterization of Pyrazole Analogues

The synthesis of benzothiazoles and pyrazole derivatives, which have shown significant pharmacological activity, represents another area of application. This research includes the creation of pyrazol-5-ol derivatives with varying functional groups, characterized through spectral data and evaluated for antimicrobial and antioxidant activities, indicating the versatility of benzothiazole compounds in developing new therapeutic agents (Raparla et al., 2013).

Antitumor Properties

Fluorinated benzothiazoles have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These compounds exhibit potent in vitro cytotoxicity in specific human breast and prostate cancer cell lines, highlighting their potential as antitumor agents. The study provides a foundation for further pharmaceutical development of benzothiazole derivatives as cancer therapeutics (Hutchinson et al., 2001).

properties

IUPAC Name |

2-fluoro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS2/c1-20-15-18-12-7-6-9(8-13(12)21-15)17-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXWJSHMPRHLIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2805406.png)

![2-[(2-Methyl-2-propenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2805411.png)

![1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2805412.png)

![Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B2805418.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,4-dimethylbenzamide](/img/structure/B2805420.png)

![N-(6-((4-(benzo[d]thiazol-2-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2805421.png)